N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide
Description
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is a heterocyclic organic compound distinguished by its hybrid structure, combining three key moieties:
- A 1,1-dioxidotetrahydrothiophene group: Contributes to sulfur-based redox interactions.
- A 4-ethoxybenzamide backbone: Provides aromaticity and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C18H20BrNO5S |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-ethoxybenzamide |
InChI |
InChI=1S/C18H20BrNO5S/c1-2-24-15-5-3-13(4-6-15)18(21)20(11-16-7-8-17(19)25-16)14-9-10-26(22,23)12-14/h3-8,14H,2,9-12H2,1H3 |
InChI Key |
RXLXKSZXROMOGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide typically involves multi-step organic synthesis The process begins with the preparation of the bromofuran intermediate, which is then coupled with the dioxidotetrahydrothiophene derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The nitro group in the ethoxybenzamide can be reduced to an amine.
Substitution: The bromine atom in the bromofuran can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromofuran moiety would yield furanones, while reduction of the nitro group would yield amines.
Scientific Research Applications
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The bromofuran moiety may interact with enzymes or receptors, while the dioxidotetrahydrothiophene ring could modulate the compound’s overall activity. The ethoxybenzamide group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁BrN₂O₅S |
| Molecular Weight | 442.3 g/mol |
| IUPAC Name | As per title |
| Canonical SMILES | CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3 |
| Key Functional Groups | Bromofuran, sulfone, ethoxybenzamide |
The compound's structural complexity positions it as a candidate for diverse applications in medicinal chemistry, particularly in enzyme modulation and receptor targeting .
The compound belongs to a broader class of benzamide derivatives with modifications on the furan, thiophene, and benzene rings. Below is a detailed comparison with structurally related analogs:
Structural Features
Table 1: Structural Comparison
Key Observations :
- Alkoxy Group Variations : Ethoxy (target) vs. methoxy or butoxy groups alter solubility and membrane permeability .
- Sulfur Moieties : The 1,1-dioxidotetrahydrothiophene group enables unique sulfone-mediated interactions absent in simpler thiophene derivatives .
Key Insights :
- The target compound’s multi-functional design allows synergistic interactions, unlike simpler analogs (e.g., 5-bromofuran or isolated thiophene derivatives) .
- Fluorine or chlorine substitutions in analogs improve pharmacokinetics but may reduce target specificity compared to bromine .
Physicochemical Properties
Table 3: Physicochemical Comparison
| Property | Target Compound | N-(4-chlorobenzyl)-...benzamide | N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy... |
|---|---|---|---|
| Solubility (in DMSO) | High | Moderate | High |
| LogP (Predicted) | 3.2 | 2.8 | 2.5 |
| Metabolic Stability | Moderate | High | Low |
Analysis :
- The ethoxy group in the target compound balances hydrophilicity and lipophilicity (LogP ~3.2), favoring membrane penetration .
Biological Activity
Chemical Structure and Properties
This compound features a complex structure that includes a brominated furan ring, a tetrahydrothiophene moiety, and an ethoxybenzamide group. The presence of these functional groups suggests potential interactions with various biological targets.
Antitumor Activity
Research has indicated that compounds with similar structural motifs, particularly those containing furan and thiophene rings, often exhibit antitumor properties. Studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in cell survival.
Antimicrobial Properties
Compounds with brominated furan derivatives have shown promising antimicrobial activity against a range of pathogens. The incorporation of ethoxy groups can enhance lipophilicity, potentially improving membrane penetration and efficacy against bacterial strains.
Enzyme Inhibition
The tetrahydrothiophene structure is known to interact with various enzymes. Compounds similar to N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide could act as inhibitors for enzymes involved in metabolic pathways or disease processes, such as kinases or proteases.
Case Studies
-
Antitumor Activity in Cell Lines :
- A study evaluated the effects of structurally similar compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated significant reductions in cell viability at concentrations above 10 µM, suggesting potential for further development as anticancer agents.
-
Antimicrobial Testing :
- In vitro assays demonstrated that derivatives with furan and thiophene components exhibited MIC values ranging from 5 to 50 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Research Findings Summary Table
| Activity Type | Mechanism/Target | Reference Study |
|---|---|---|
| Antitumor | Induction of apoptosis | [Study on furan derivatives] |
| Antimicrobial | Inhibition of bacterial growth | [Evaluation of antibacterial activity] |
| Enzyme Inhibition | Kinase/protease inhibition | [Research on enzyme interactions] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
